molecular formula C15H17Cl2NO3 B1627712 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid CAS No. 912763-77-0

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid

Cat. No. B1627712
CAS RN: 912763-77-0
M. Wt: 330.2 g/mol
InChI Key: LPYNZXRPDCUDHN-UHFFFAOYSA-N
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Description

“2,6-Dichlorobenzoyl chloride” is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .


Synthesis Analysis

“2,6-Dichlorobenzoyl chloride” is used in the synthesis of various compounds. For instance, it has been used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors .


Molecular Structure Analysis

The molecular formula of “2,6-Dichlorobenzoyl chloride” is C7H3Cl3O, and its molecular weight is 209.45 g/mol . The structure includes a benzene ring with two chlorine atoms and a carbonyl chloride group .


Physical And Chemical Properties Analysis

“2,6-Dichlorobenzoyl chloride” is a liquid at room temperature. It has a density of 1.462 g/mL at 25 °C . The boiling point is 260.4±20.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Derivative Formation

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid, as part of the aminocyclohexanecarboxylic acids family, has been utilized in the synthesis of various optically active compounds. Studies like those by Nohira, Ehara, and Miyashita (1970) have demonstrated the use of similar compounds in preparing active trans-1,2-disubstituted cyclohexanes. These derivatives have potential applications in pharmaceuticals and material science due to their unique optical and chemical properties (Nohira, Ehara, & Miyashita, 1970).

Role in Bioconjugation

The compound's role in bioconjugation has been explored, as seen in studies like that of Nakajima and Ikada (1995). They investigated the amide formation mechanisms in aqueous media using similar carboxylic acids, which is crucial for understanding biochemical conjugation processes (Nakajima & Ikada, 1995).

Environmental Monitoring

Studies have also utilized similar cyclic carboxylic acids to monitor environmental exposure to certain plasticizers, as seen in Silva et al. (2013). This indicates the potential use of 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid in environmental monitoring and assessment of human exposure to various chemicals (Silva et al., 2013).

Pharmaceutical Development

In the pharmaceutical sector, compounds like 1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid have been used to synthesize inhibitors for certain viral infections. Öberg et al. (2012) showed the development of potent inhibitors for adenovirus replication using structurally similar compounds (Öberg et al., 2012).

Crystal Engineering and Molecular Recognition

Additionally, the compound's derivatives have been explored in the field of crystal engineering and molecular recognition. For example, Karle, Ranganathan, and Haridas (1997) discussed how derivatives of similar compounds can be used to assemble one-dimensional motifs, which is significant in materials science and nanotechnology (Karle, Ranganathan, & Haridas, 1997).

Safety and Hazards

The safety data sheet for “2,6-Dichlorobenzoyl chloride” indicates that it can cause severe skin burns and eye damage . It should be handled with appropriate personal protective equipment, and any spills should be cleaned up carefully .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activities , suggesting that their targets could be specific proteins or enzymes in microbial organisms.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , indicating that they may interact with their targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Based on the antimicrobial activities of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.

Result of Action

Based on the antimicrobial activities of similar compounds , it can be inferred that this compound may lead to the inhibition or death of microbial organisms.

properties

IUPAC Name

1-[(2,6-dichlorobenzoyl)amino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3/c16-10-6-5-7-11(17)12(10)13(19)18-15(14(20)21)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYNZXRPDCUDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587607
Record name 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-benzoylamino)-cycloheptanecarboxylic acid

CAS RN

912763-77-0
Record name 1-(2,6-Dichlorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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